beta-Apo-13-carotenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

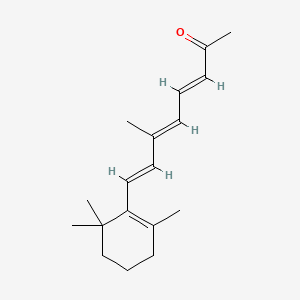

Beta-Apo-13-carotenone is a carotenoid derivative resulting from the oxidative cleavage of beta-carotene, specifically at the 13-position. This compound is characterized by its unique structure, which includes a carbon skeleton derived from beta-carotene, but with modifications that distinguish it from its parent compound. The molecular formula for beta-Apo-13-carotenone is C₁₈H₂₆O, and it is classified as an apo-carotenoid due to the loss of a part of the original carotenoid structure during its formation .

Beta-Apo-13-carotenone can be synthesized through various enzymatic and non-enzymatic reactions. The primary pathway involves the cleavage of beta-carotene by enzymes such as beta-carotene 9',10'-dioxygenase and beta-carotene 15,15'-dioxygenase, which facilitate the oxidative degradation of carotenoids. Specifically, beta-carotene undergoes eccentric cleavage to yield beta-Apo-13-carotenone along with other products .

The reactions can be summarized as follows:

- Enzymatic Cleavage:

- Beta-carotene + O₂ → Beta-Apo-13-carotenone + other products.

- Non-Enzymatic Oxidation:

Research indicates that beta-Apo-13-carotenone exhibits significant biological activities, particularly in modulating nuclear receptor signaling pathways. It has been identified as an antagonist of the retinoid X receptor alpha, which plays a crucial role in gene expression related to metabolism and cell differentiation . Additionally, studies have shown that it may influence cellular processes such as apoptosis and inflammation, though its exact mechanisms remain an area of ongoing research .

Beta-Apo-13-carotenone can be synthesized through several methods:

- Enzymatic Synthesis: Utilizing specific enzymes like beta-carotene 9',10'-dioxygenase or beta-carotene 15,15'-dioxygenase to catalyze the cleavage of beta-carotene.

- Chemical Synthesis: Chemical methods may involve oxidative conditions that mimic enzymatic cleavage, allowing for the generation of this compound from beta-carotene or other carotenoid precursors.

- Extraction from Natural Sources: Beta-Apo-13-carotenone can also be isolated from foods rich in carotenoids through extraction and purification techniques .

Beta-Apo-13-carotenone has potential applications in various fields:

- Nutraceuticals: Due to its biological activity, it may be used in dietary supplements aimed at improving health outcomes related to vision and skin health.

- Cosmetics: Its antioxidant properties make it a candidate for use in cosmetic formulations aimed at protecting skin from oxidative stress.

- Food Industry: As a natural colorant and flavoring agent, it can enhance the sensory qualities of food products while providing health benefits associated with carotenoids .

Studies have indicated that beta-Apo-13-carotenone interacts with several biological systems:

- Nuclear Receptors: It acts as an antagonist to retinoic acid receptors and retinoid X receptors, influencing gene expression and cellular signaling pathways involved in metabolism and differentiation .

- Cellular Uptake: Research involving Caco-2 cells (a model for intestinal absorption) has demonstrated that beta-Apo-13-carotenone is taken up efficiently, suggesting its bioavailability and potential efficacy when consumed through diet .

Beta-Apo-13-carotenone shares structural similarities with several other apocarotenoids. Here are some notable comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Beta-Apo-8'-carotenal | Eccentric cleavage | Functions as a precursor for vitamin A synthesis |

| Beta-Apo-10'-carotenal | Eccentric cleavage | Exhibits different receptor activity compared to beta-Apo-13-carotenone |

| Beta-Carotene | Parent carotenoid | Precursor for all apocarotenoids; central cleavage yields retinal |

| Beta-Ionone | Eccentric cleavage | Known for its aroma; used in flavoring and fragrance industries |

Beta-Apo-13-carotenone's unique position within this group arises from its specific receptor interactions and potential health benefits that differentiate it from other similar compounds .

Beta-Apo-13-carotenone represents a distinctive apocarotenoid compound with the molecular formula C₁₈H₂₆O and a molecular weight of 258.4 g/mol [1] [2] [3]. The compound exists predominantly in the all-trans configuration, specifically designated as (3E,5E,7E)-6-methyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3,5,7-octatrien-2-one according to IUPAC nomenclature [3]. This configuration represents the thermodynamically most stable form under standard conditions [4].

The molecular architecture of beta-Apo-13-carotenone features a truncated carotenoid structure resulting from oxidative cleavage of beta-carotene at the 13-position [1] [5]. The compound retains one beta-ionone ring system connected to a conjugated polyene chain terminated by a ketone functional group [2] [6]. The structural framework comprises 18 carbon atoms arranged in a linear conjugated system with three double bonds in the polyene chain, maintaining the characteristic absorption properties of carotenoid derivatives [7].

Stereochemical analysis reveals that beta-Apo-13-carotenone can exist in multiple geometric isomeric forms due to the presence of conjugated double bonds [4]. The naturally occurring and synthetically predominant form exhibits the all-trans (E,E,E) configuration across the three double bonds in positions 3, 5, and 7 [3]. Theoretical calculations and experimental evidence suggest that cis-isomers may form under specific conditions, particularly upon exposure to light or elevated temperatures, following established carotenoid isomerization patterns [4].

The cyclohexene ring system at the molecular terminus contains three methyl substituents at positions 2, 6, and 6, creating a sterically hindered environment that influences the compound's overall stability and reactivity [6]. This structural feature contributes to the compound's resistance to further oxidative degradation compared to more extended carotenoid structures [8].

Spectroscopic Characterization

Ultraviolet-visible spectroscopy reveals that beta-Apo-13-carotenone exhibits characteristic absorption patterns consistent with its conjugated polyene structure [9]. The compound displays a primary absorption maximum in the visible region, typically observed around 450-460 nanometers in organic solvents [10]. This absorption arises from π→π* electronic transitions within the conjugated double bond system, characteristic of apocarotenoid compounds [9].

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation of beta-Apo-13-carotenone [11]. Proton NMR analysis reveals distinct chemical shift patterns consistent with the presence of olefinic protons in the conjugated chain, typically appearing between 6.0-7.5 parts per million [12]. The terminal methyl ketone group exhibits characteristic chemical shifts around 2.0-2.4 parts per million, while the cyclohexene ring protons appear in the aliphatic region between 1.0-3.0 parts per million [12].

Carbon-13 NMR spectroscopy demonstrates the presence of 18 distinct carbon environments, including the carbonyl carbon resonating around 200 parts per million, olefinic carbons in the range of 120-150 parts per million, and aliphatic carbons appearing upfield [13]. The spectroscopic data confirm the structural assignment and provide fingerprint identification for the compound [11].

Mass spectrometry analysis reveals a molecular ion peak at m/z 258, corresponding to the molecular weight of beta-Apo-13-carotenone [14] [15]. Fragmentation patterns show characteristic losses including the terminal ionone ring system and sequential losses from the polyene chain [14]. Electrospray ionization typically produces protonated molecular ions [M+H]⁺ at m/z 259, while atmospheric pressure chemical ionization generates both molecular ions and fragment ions useful for structural confirmation [15].

Infrared spectroscopy identifies key functional groups including the conjugated ketone carbonyl stretch around 1660-1680 cm⁻¹, characteristic C=C stretching vibrations in the conjugated system around 1600-1650 cm⁻¹, and C-H stretching vibrations in the aliphatic region around 2800-3000 cm⁻¹ [16]. These spectroscopic signatures provide definitive identification and purity assessment methods for beta-Apo-13-carotenone [16].

Solubility and Stability Profiles

The solubility characteristics of beta-Apo-13-carotenone reflect its predominantly hydrophobic nature typical of carotenoid-derived compounds [17]. The compound demonstrates complete insolubility in water, with solubility values below 0.1 mg/mL under standard conditions [18]. This hydrophobic character necessitates the use of organic solvents for dissolution and handling in research applications [17].

In dimethyl sulfoxide, beta-Apo-13-carotenone exhibits moderate solubility with reported values of 33.33 mg/mL (corresponding to 128.99 mM), though sonication is typically required to achieve complete dissolution [19] [20]. This solubility profile enables preparation of concentrated stock solutions suitable for biological assays and chemical synthesis applications [19]. Tetrahydrofuran represents an optimal solvent choice, providing enhanced solubility while maintaining compound stability when stabilized with butylated hydroxytoluene [17].

Stability studies reveal that beta-Apo-13-carotenone exhibits moderate thermal stability under controlled conditions [21]. The compound remains stable when stored at -20°C in the absence of light and moisture [20]. Under these conditions, the compound maintains integrity for extended periods exceeding 12 months when properly stored [22].

Photodegradation represents a significant stability concern for beta-Apo-13-carotenone, consistent with other carotenoid derivatives [21]. Exposure to ultraviolet and visible light accelerates decomposition processes, leading to formation of various oxidation products [8]. The degradation kinetics follow first-order kinetics with rate constants dependent on light intensity, temperature, and solvent environment [21].

Oxidative stability varies significantly with environmental conditions and storage matrices [17]. In the presence of antioxidants such as butylated hydroxytoluene or alpha-tocopherol, the compound demonstrates enhanced stability with reduced formation of secondary oxidation products [17]. The compound exhibits particular sensitivity to transition metal catalyzed oxidation, necessitating careful handling and storage protocols [17].

Deuterated Analogs: Synthesis and Applications

Beta-Apo-13-carotenone D₃ represents the deuterium-labeled analog of the parent compound, incorporating three deuterium atoms at the terminal methyl position [23] [24]. This isotopically labeled derivative possesses the molecular formula C₁₈H₂₃D₃O with a molecular weight of 261.42 g/mol, representing a mass increase of 3.02 daltons relative to the unlabeled compound [22] [18].

The synthesis of beta-Apo-13-carotenone D₃ typically involves incorporation of deuterated precursors during the synthetic pathway leading to the apocarotenoid product [25]. Biosynthetic approaches utilizing deuterium oxide-enriched growth media have been successfully employed to produce partially deuterated carotenoids, though specific synthetic routes to beta-Apo-13-carotenone D₃ often rely on chemical synthesis methods [11].

The deuterated analog maintains identical chemical and biological properties to the parent compound while providing distinct advantages for analytical applications [24] [22]. Mass spectrometry applications benefit from the characteristic 3-dalton mass shift, enabling precise quantification and metabolic tracking studies [25]. The deuterium incorporation does not significantly alter the compound's spectroscopic properties, with only minor isotope effects observed in nuclear magnetic resonance spectra [11].

Applications of beta-Apo-13-carotenone D₃ focus primarily on quantitative analytical chemistry and metabolic research [24] [22]. The compound serves as an internal standard for liquid chromatography-mass spectrometry analysis, providing accurate quantification of beta-Apo-13-carotenone in biological samples [25]. Metabolic studies utilize the deuterated analog to trace apocarotenoid formation and degradation pathways in biological systems [25].

The stability profile of beta-Apo-13-carotenone D₃ closely parallels that of the unlabeled compound, with storage conditions maintained at -20°C under inert atmosphere [22] [18]. Solubility characteristics remain essentially unchanged, with DMSO solubility reported at 33.33 mg/mL (127.50 mM) [18]. The deuterated analog maintains high purity standards (≥98%) suitable for analytical applications [22] [18].

XLogP3

Wikipedia

Dates

[2]. Sun J, et al. β-Apo-13-carotenone regulates retinoid X receptor transcriptional activity through tetramerization of the receptor. J Biol Chem. 2014 Nov 28;289(48):33118-24.

[3]. Wang CX, et al. Actions of β-apo-carotenoids in differentiating cells: differential effects in P19 cells and 3T3-L1 adipocytes. Arch Biochem Biophys. 2015 Apr 15;572:2-10.